2,3-DI-O-Benzyl-D-glucopyranose

Beschreibung

BenchChem offers high-quality 2,3-DI-O-Benzyl-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-DI-O-Benzyl-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

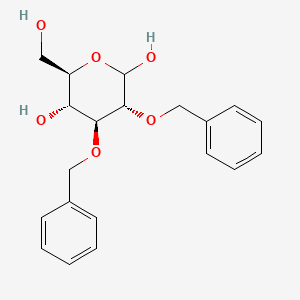

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c21-11-16-17(22)18(24-12-14-7-3-1-4-8-14)19(20(23)26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17-,18+,19-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJPLCXOYKLKOZ-QUIYGKKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724817 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55286-94-7 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Di O Benzyl D Glucopyranose and Its Key Intermediates

Deuterium (B1214612) Labeling via Stereoselective Reduction (e.g., Methyl 2,3-Di-O-benzyl-α-D-(4-²H)-glucopyranoside)

The introduction of deuterium at a specific, chiral position within a sugar molecule is of great importance for mechanistic studies of enzymes and for use as internal standards in mass spectrometry. The synthesis of a compound such as methyl 2,3-di-O-benzyl-α-D-(4-²H)-glucopyranoside exemplifies this advanced synthetic strategy.

The general approach involves two key steps:

Oxidation: The target hydroxyl group is first oxidized to a ketone. For the synthesis of the title compound, the C-4 hydroxyl of a suitable precursor, such as methyl 2,3-di-O-benzyl-α-D-glucopyranoside, would be oxidized. This can be achieved using a variety of modern oxidation reagents, for instance, a Swern oxidation or a Dess-Martin periodinane based oxidation. This step temporarily removes the stereocenter at the C-4 position, creating a planar carbonyl group.

Stereoselective Reduction: The resulting ketone is then reduced using a deuterium-donating reducing agent. The stereochemical outcome of this reduction is crucial. The choice of reducing agent determines which face of the carbonyl is attacked by the deuteride (B1239839) ion, thus establishing the new stereochemistry at C-4. For example, the use of a bulky reducing agent might favor attack from the less hindered face, leading to a specific stereoisomer. Chiral reducing agents, such as those derived from boranes like (R)-(+)-Alpine-Borane, have been successfully used for the stereoselective reduction of carbonyls in sugar derivatives to introduce deuterium at a specific position. researchgate.net This chemoenzymatic approach can also be powerful, using enzymes like alcohol dehydrogenases and a deuterated source to achieve high stereoselectivity. rsc.org

This methodology allows for the precise installation of a deuterium atom, providing a powerful tool for probing biological systems and reaction mechanisms. rsc.orgnih.gov

Table 2: General Strategy for Stereoselective Deuterium Labeling

| Step | Transformation | Reagents | Outcome |

|---|---|---|---|

| 1 | Selective Oxidation | Swern Oxidation, Dess-Martin Periodinane | Conversion of a specific secondary alcohol to a ketone. |

| 2 | Stereoselective Reduction | Chiral deuterated boranes (e.g., deuterated Alpine-Borane), Enzymatic reduction | Introduction of a deuterium atom with a specific stereochemistry. researchgate.netrsc.org |

Continuous Flow Synthesis Techniques for Protected Glucose Building Blocks

Reactions at Unprotected Hydroxyl Group Positions

With the hydroxyl groups at C-2 and C-3 blocked, the reactivity of 2,3-Di-O-Benzyl-D-glucopyranose is centered on the anomeric hydroxyl at C-1 and the secondary and primary hydroxyls at C-4 and C-6, respectively. The selective functionalization of these positions is a key consideration in synthetic strategies.

Regioselective Functionalization at C-4 Hydroxyl

The selective functionalization of the C-4 hydroxyl group in the presence of the C-6 hydroxyl can be challenging due to the higher intrinsic reactivity of the primary C-6 hydroxyl. However, strategies have been developed to achieve regioselectivity at the C-4 position. One common approach involves the use of a temporary protecting group that bridges the C-4 and C-6 positions, such as a benzylidene acetal. Reductive opening of this acetal can then selectively expose the C-4 or C-6 hydroxyl.

The direction of the reductive cleavage of a 4,6-O-benzylidene acetal is influenced by several factors, including the reducing agent and the steric bulk of other protecting groups on the sugar ring. For instance, the use of a bulky reducing agent like LiAlH₄-AlCl₃ with methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside has been shown to favor the formation of the 6-O-benzyl ether, leaving the C-4 hydroxyl free. clockss.org Conversely, reagents with smaller steric demands may lead to different regiochemical outcomes.

The inherent reactivity of the hydroxyl groups in a D-gluco configuration generally follows the order of 2-OH > 3-OH > 4-OH for benzoylation, highlighting the C-4 hydroxyl as typically the least reactive among the secondary hydroxyls. clockss.orgrsc.org This inherent difference in reactivity can sometimes be exploited for selective functionalization, although it often requires careful control of reaction conditions.

Regioselective Functionalization at C-6 Hydroxyl

The primary hydroxyl group at the C-6 position is generally more sterically accessible and nucleophilic than the secondary hydroxyl at C-4, making its selective functionalization more straightforward. Direct alkylation or acylation of 2,3-Di-O-Benzyl-D-glucopyranose under controlled conditions can favor reaction at the C-6 position.

Studies on the selective protection of glucose derivatives have shown that direct benzylation or toluoylation can yield 6-O-substituted products in good yields. researchgate.net For example, the use of sodium hydride and benzyl (B1604629) bromide in DMF has been employed for the selective benzylation of the C-6 hydroxyl in various 1-O-protected glucoses. researchgate.net

Furthermore, the reductive opening of a 4,6-O-benzylidene acetal using NaBH₃CN-HCl has been shown to yield the 6-O-benzyl product, providing a reliable method for exposing the C-4 hydroxyl while protecting the C-6 position. clockss.org

A summary of reagents for regioselective functionalization of the C-4 and C-6 hydroxyls, often starting from the corresponding 4,6-O-benzylidene acetal, is presented below:

| Target Hydroxyl | Precursor | Reagent | Outcome | Reference |

| C-4 OH (free) | Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | LiAlH₄-AlCl₃ | Reductive opening to yield the 6-O-benzyl ether. | clockss.org |

| C-6 OH (free) | Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | NaBH₃CN-HCl | Reductive opening to yield the 4-O-benzyl ether. | clockss.org |

| C-6 OH (benzylated) | 1-O-protected glucose | NaH, BnBr | Direct selective benzylation of the C-6 hydroxyl. | researchgate.net |

Anomeric Center Reactivity (C-1)

The anomeric hydroxyl group at C-1 of 2,3-Di-O-Benzyl-D-glucopyranose is a key site for glycosylation reactions. Its reactivity is influenced by the protecting groups at other positions and the nature of the activating agent. The anomeric hydroxyl can be converted into a good leaving group, such as a trichloroacetimidate (B1259523), to facilitate glycosylation. nih.gov The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the protecting groups.

The anomeric hydroxyl can act as a nucleophile under basic conditions. For instance, deprotonation with sodium hydride allows it to react with electrophiles, although this can sometimes lead to a mixture of anomers with low selectivity. nih.gov

Conversely, methods for the regioselective deprotection of an anomeric benzyl group have also been developed. A notable example is the use of catalytic transfer hydrogenation, which can selectively cleave the anomeric O-benzyl group in the presence of other benzyl ethers and benzylidene acetals, which are typically labile under standard hydrogenolysis conditions. researchgate.net This allows for the preparation of the free anomeric hydroxyl group, which can then be used in subsequent glycosylation reactions.

Stereoselective Outcomes in Derivatization

The 2,3-di-O-benzyl protecting groups play a crucial role in directing the stereochemical outcome of reactions at other centers of the glucopyranose ring, particularly in C-glycosylation and ring-opening reactions.

Influence of 2,3-Di-O-Benzyl Protection on C-Glycoside Stereoselectivity

The formation of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, is a significant transformation in carbohydrate chemistry. The stereoselectivity of this reaction is profoundly influenced by the protecting groups on the sugar ring.

In the case of glucopyranosyl donors protected with a 4,6-O-benzylidene acetal and 2,3-di-O-benzyl ethers, the reaction with C-nucleophiles is highly stereoselective, preferentially yielding the α-C-glycosides. nih.govnih.gov This outcome is attributed to the conformational constraints imposed by the protecting groups on the intermediate glycosyl oxocarbenium ion. The preferential attack of the nucleophile is suggested to occur on the face opposite to the C2-H2 bond, where eclipsing interactions with this bond are the primary stereodetermining factor. nih.gov

It has been observed that for 2,3-di-O-benzyl-4,6-O-benzylidene-protected gluco- and mannopyranosyl donors, the same stereochemical trends are seen for both O- and C-glycoside formation, with a preference for the α-isomers in the gluco-series. nih.gov

The following table summarizes the stereoselective C-glycosylation of a related glucopyranosyl donor:

| Glycosyl Donor | Nucleophile | Product Stereochemistry | Reference |

| 2-O-benzyl-4,6-O-benzylidene-3-deoxy-glucopyranosyl thioglycoside | C-nucleophiles | Predominantly α-C-glycoside | nih.gov |

| 2,3-di-O-benzyl-4,6-O-benzylidene-glucopyranosyl donor | C-nucleophiles | Preferentially α-C-glycoside | nih.gov |

Manipulation of Benzyl Ether Protecting Groups

The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions. However, its selective removal is a key step in the synthesis of complex oligosaccharides and other glycoconjugates.

Several methods have been developed for the regioselective de-O-benzylation of polybenzylated sugars, which can be applied to 2,3-di-O-benzyl-D-glucopyranose. For instance, organoaluminum reagents like triisobutylaluminium (TIBAL) and diisobutylaluminium hydride (DIBAL-H) have been shown to effect regioselective de-O-benzylation. sigmaaldrich.com The selectivity is often dependent on the formation of a chelation complex between the Lewis acidic reagent and adjacent oxygen atoms on the pyranose ring. In the context of glucopyranosides, this chelation can enforce a rigid structure, where the approach of the nucleophile determines the regioselectivity of the cleavage. sigmaaldrich.com

Catalytic transfer hydrogenation (CTH) using reagents such as ammonium formate (HCO₂NH₄) and a palladium on carbon (Pd/C) catalyst has been reported to selectively remove 2-O-benzyl groups in derivatives of D-glucose. thieme-connect.de This method offers a milder alternative to traditional hydrogenolysis.

The table below summarizes some reagents used for the regioselective cleavage of benzyl ethers and their potential application to 2,3-di-O-benzyl-D-glucopyranose derivatives.

| Reagent System | Position of Cleavage | Substrate Type | Remarks |

| Triisobutylaluminium (TIBAL) | Regioselective | Polybenzylated sugars | Selectivity is dependent on chelation and steric factors. sigmaaldrich.com |

| Diisobutylaluminium hydride (DIBAL-H) | Regioselective | Polybenzylated sugars | Similar to TIBAL, selectivity is influenced by coordination. sigmaaldrich.com |

| HCO₂NH₄, Pd/C | 2-O-benzyl | D-glucose, D-mannose, D-galactose derivatives | A method for selective deprotection under catalytic transfer hydrogenation conditions. thieme-connect.de |

| CrCl₂/LiI | Secondary benzyl ethers | Poly-benzylated sugars | The regioselectivity is attributed to a three-point coordination between the carbohydrate and the chromium ion. nih.gov |

In the synthesis of complex carbohydrates, it is common to use multiple protecting groups. For instance, a 4,6-O-benzylidene acetal is often used in conjunction with benzyl ethers at other positions. The selective removal of the benzylidene acetal without affecting the benzyl ethers is a critical step.

Several methods have been developed for the oxidative cleavage of benzylidene acetals to the corresponding hydroxy benzoates. Importantly, many of these methods are mild and chemoselective, leaving other protecting groups, including benzyl ethers, intact. For example, a combination of periodic acid, tetrabutylammonium bromide, and wet alumina in dichloromethane has been shown to efficiently oxidize benzylidene acetals of carbohydrates in excellent yields, with no effect on other protecting groups such as silyl ethers. researchgate.net This suggests a high tolerance for benzyl ethers as well.

Furthermore, visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been shown to be tolerant of benzylidene acetals, indicating that the reverse reaction, the cleavage of benzylidene acetals, can be performed without affecting the benzyl ethers. nih.gov The stability of benzyl ethers to these conditions is a testament to their robustness and orthogonality with benzylidene acetals.

The following table outlines reagents used for the oxidative cleavage of benzylidene acetals and their compatibility with benzyl ethers.

| Reagent System | Function | Compatibility with Benzyl Ethers |

| Periodic acid, Tetrabutylammonium bromide, wet Alumina | Oxidative cleavage of benzylidene acetals | High; other protecting groups are unaffected. researchgate.net |

| N-Bromosuccinimide (NBS), water | Oxidative cleavage of benzylidene acetals | Generally compatible. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), water | Oxidative cleavage of benzylidene acetals | High; benzyl ethers are stable under these conditions. nih.gov |

| Ozone (O₃) | Oxidative cleavage of benzylidene acetals | May also cleave benzyl ethers, depending on the conditions. |

Elimination and Rearrangement Reactions

Derivatives of 2,3-di-O-benzyl-D-glucopyranose can undergo elimination and rearrangement reactions to afford unsaturated sugars and other monosaccharide isomers, which are valuable synthetic intermediates.

Elimination reactions in carbohydrates typically require a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide, and a base. The regioselectivity of the elimination (i.e., the position of the resulting double bond) is governed by factors such as the stereochemical arrangement of the leaving group and adjacent protons (anti-periplanar geometry is preferred for E2 reactions) and the steric hindrance of the base.

While specific examples of elimination reactions starting directly from a 2,3-di-O-benzyl-D-glucopyranose derivative with a leaving group at C-4 or C-6 are not extensively documented in readily available literature, the principles of such reactions can be inferred. For instance, in a 4-O-tosyl-2,3-di-O-benzyl-D-glucopyranoside, an E2 elimination would require a base to abstract a proton from either C-3 or C-5. The bulky benzyl groups at C-2 and C-3 would likely influence the conformational equilibrium of the pyranose ring and the accessibility of the protons, thereby affecting the regioselectivity of the elimination. The use of a bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted (Hofmann) alkene product.

Rearrangement reactions of 2,3-di-O-benzyl-D-glucopyranose can lead to the formation of other monosaccharide isomers, a transformation of significant synthetic utility. A notable example is the conversion of a fully benzylated D-glucopyranose to an L-sorbopyranose derivative.

It has been reported that 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be converted to 1,3,4,5-tetra-O-benzyl-L-sorbopyranose with high stereoselectivity and yield using magnesium(II) in combination with a Wittig reagent (PPh₃CHCOOBn). researchgate.net The proposed mechanism involves an intramolecular hydride shift from C-5 to the anomeric carbon (C-1) of the glucopyranose precursor. researchgate.net This transformation is significant as it provides a pathway from a common D-sugar to a less common L-sugar.

The reaction conditions for this isomerization are summarized in the table below.

| Starting Material | Reagent System | Product | Proposed Mechanism |

| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Mg(II), PPh₃CHCOOBn | 1,3,4,5-tetra-O-benzyl-L-sorbopyranose | Intramolecular hydride shift from C-5 to C-1. researchgate.net |

Applications of 2,3 Di O Benzyl D Glucopyranose in Complex Oligosaccharide Synthesis

As a Glycosyl Acceptor

With its hydroxyl groups at the C-4 and C-6 positions unmasked, 2,3-Di-O-benzyl-D-glucopyranose is a frequently employed glycosyl acceptor. The relative nucleophilicity of these two hydroxyls can be exploited to achieve regioselective glycosylations, which is fundamental to the synthesis of both branched and linear oligosaccharide chains.

The presence of two distinct nucleophilic sites (4-OH and 6-OH) on the 2,3-di-O-benzyl-D-glucopyranose scaffold makes it an ideal platform for the construction of branched oligosaccharides. These structures are common in biologically important glycans, such as the core pentasaccharide of N-linked glycoproteins. Synthetic strategies often involve sequential glycosylations, where one hydroxyl group is selectively glycosylated, followed by reaction at the second position with a different glycosyl donor. This stepwise approach allows for the controlled assembly of complex, multi-antennary structures.

In the assembly of linear oligosaccharides, 2,3-Di-O-benzyl-D-glucopyranose provides a foundational unit onto which chains can be extended. For instance, selective glycosylation at the C-4 or C-6 position yields a disaccharide that can be further elaborated. Often, the C-6 hydroxyl is more sterically accessible and reactive, leading to preferential formation of (1→6) linkages under kinetic control. However, by employing specific protecting group strategies or reaction conditions, glycosylation can be directed to the C-4 position. Once the initial linkage is formed, the remaining hydroxyl group can be protected or used as an attachment point for another monosaccharide unit, continuing the linear chain.

As a Precursor for Glycosyl Donors

Beyond its role as an acceptor, 2,3-Di-O-benzyl-D-glucopyranose is a critical starting material for the preparation of potent glycosyl donors. By activating the anomeric (C-1) position, the molecule is transformed from a nucleophile into a reactive electrophile, ready to participate in glycosidic bond formation. The benzyl (B1604629) groups at C-2 and C-3 are non-participating, which has significant implications for the stereochemical outcome of the glycosylation.

Two of the most common classes of glycosyl donors derived from this precursor are thioglycosides and trichloroacetimidates.

Thioglycosides: These are typically prepared by treating the parent hemiacetal (or its corresponding glycosyl halide) with a thiol (e.g., thiophenol or ethanethiol) under Lewis acidic conditions. The resulting thioglycoside is stable for purification and storage but can be readily activated for glycosylation using various promoters like N-iodosuccinimide (NIS)/triflic acid (TfOH), dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), or iodine in combination with other reagents. mdpi.com

Trichloroacetimidates: The formation of a trichloroacetimidate (B1259523) donor involves the reaction of the anomeric hydroxyl group with trichloroacetonitrile (B146778) in the presence of a base, such as sodium hydride or DBU. chemicalbook.com These donors are highly reactive and are typically activated under acidic conditions (e.g., using trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate) to generate a highly electrophilic anomeric center.

The choice between a thioglycoside and a trichloroacetimidate donor often depends on the specific synthetic strategy, including the desired reactivity and the other functional groups present in the coupling partners.

The stereochemical outcome of a glycosylation reaction (i.e., the formation of an α- or β-glycosidic linkage) is of utmost importance. When using donors derived from 2,3-Di-O-benzyl-D-glucopyranose, the C-2 benzyl group cannot form a cyclic acyl oxonium ion intermediate that would direct the incoming nucleophile to the opposite face (anchimeric assistance). This lack of a "participating group" at C-2 means that the stereoselectivity is governed by other factors, including the solvent, temperature, and the nature of the donor's anomeric leaving group.

Research has shown that for 2,3-di-O-benzyl-protected glucopyranosyl donors, glycosylation reactions often proceed via an SN1-like mechanism involving a transient oxocarbenium ion intermediate. nih.gov The stereoselectivity of the nucleophilic attack on this planar-like ion is sensitive to the reaction conditions. For gluco-configured donors, there is often a preference for the formation of the α-glycoside, which is thermodynamically more stable (the anomeric effect). nih.gov However, the formation of the β-glycoside can be favored under certain conditions, and achieving high stereoselectivity can be challenging. Studies comparing these donors to analogs with participating groups or different electronic properties, such as a 2-azido-2-deoxy derivative, have been crucial in elucidating the mechanistic factors that control stereoselectivity. acs.org The azide (B81097) group, being electron-withdrawing, destabilizes the development of positive charge at the anomeric center, which can favor a more associative, SN2-like pathway, often leading to higher β-selectivity. acs.org

Table 1: Glycosylation Reactions Using Donors Derived from 2,3-Di-O-benzyl-D-glucopyranose Precursors

| Donor Type | Acceptor | Promoter/Conditions | Product Linkage | Yield | Reference |

| Thioglycoside | Generic Alcohol | NIS/TfOH, CH₂Cl₂ | Predominantly α | Variable | nih.gov |

| Trichloroacetimidate | Generic Alcohol | TMSOTf, -78 °C to RT | Mixture of α/β | Variable | chemicalbook.com |

| 2-Azido-3-O-benzyl Donor | Fluorinated Alcohols | Tf₂O/Ph₂SO | α or β depending on acceptor | Good | acs.org |

Role in the Total Synthesis of Glycoconjugates and Glycomimetics

The building blocks and synthetic methodologies described above culminate in the total synthesis of complex, biologically active molecules. 2,3-Di-O-benzyl-D-glucopyranose and its derivatives have been instrumental in the synthesis of various glycoconjugates (natural products containing a carbohydrate moiety) and glycomimetics (molecules that mimic the structure or function of carbohydrates).

For example, intermediates derived from this compound have been used in the assembly of oligosaccharide fragments of bacterial cell wall components, plant-derived glycosides, and tumor-associated carbohydrate antigens. In the field of glycomimetics, where the natural glycosidic linkage is often replaced with a more stable isostere (e.g., a C-glycoside), donors derived from 2,3-di-O-benzyl-D-glucopyranose are crucial. The reaction of such donors with carbon-based nucleophiles can lead to the formation of C-glycosides, with stereochemical outcomes that are also highly dependent on the reaction pathway. nih.gov These synthetic efforts are critical for developing carbohydrate-based therapeutics, vaccines, and diagnostic tools.

Contributions to Carbohydrate Array and Probing Tool Development

The strategic application of selectively protected monosaccharides is fundamental to the assembly of complex oligosaccharides for various biological applications, including their use in carbohydrate arrays and as molecular probes. While a variety of partially protected glucose derivatives serve as key building blocks in these syntheses, specific and detailed research findings on the direct application of 2,3-Di-O-benzyl-D-glucopyranose in the development of carbohydrate arrays and probing tools are not extensively documented in publicly available scientific literature.

Carbohydrate arrays, or glycoarrays, are powerful platforms for high-throughput analysis of carbohydrate-protein interactions. The construction of these arrays involves the immobilization of carbohydrate ligands onto a solid support. The selection of the carbohydrate building block is critical, often requiring a free hydroxyl group for linker attachment or further glycosylation, while other positions are protected to prevent undesired side reactions.

Similarly, carbohydrate-based probing tools are designed to investigate biological systems. These tools can include molecules that mimic natural ligands to study receptor binding or enzyme activity. The synthesis of such probes also relies on the availability of versatile building blocks with specific protection patterns.

While the synthesis of partially benzylated glucose derivatives is a common practice in carbohydrate chemistry, the focus is often on creating glycosyl donors or acceptors for oligosaccharide synthesis in solution or on solid phase. For instance, the synthesis of partially benzylated building blocks, such as those with a free hydroxyl group at a specific position, is a key area of research. These building blocks are crucial for the stepwise assembly of complex glycans. The benzyl group is widely utilized as a protecting group due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.

Advanced Spectroscopic Characterization and Conformational Analysis of 2,3 Di O Benzyl D Glucopyranose Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of carbohydrate derivatives. For 2,3-di-O-benzyl-D-glucopyranose, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides detailed information about its constitution, configuration, and predominant conformation in solution.

The ¹H NMR spectrum confirms the presence of the two benzyl (B1604629) groups through characteristic signals in the aromatic region (typically δ 7.2-7.4 ppm) and benzylic methylene (B1212753) protons (CH₂) which often appear as distinct AB quartet systems between δ 4.5 and 5.0 ppm. rsc.org The pyranose ring protons resonate in the region of δ 3.3-5.5 ppm. The chemical shift of the anomeric proton (H-1) is particularly diagnostic; a value around δ 5.2 ppm with a small coupling constant (³JH1,H2 ≈ 3-4 Hz) indicates the α-anomer, while a chemical shift around δ 4.6 ppm with a large coupling constant (³JH1,H2 ≈ 8-10 Hz) is characteristic of the β-anomer. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The anomeric carbon (C-1) signal is highly sensitive to the stereochemistry at the anomeric center. The signals for C-2 and C-3 are shifted downfield due to the electron-withdrawing effect of the benzyl ether linkages. Complete assignment of all proton and carbon signals is typically achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the Anomers of 2,3-di-O-Benzyl-D-glucopyranose in CDCl₃. Note: These values are illustrative and based on data from similarly benzylated glucose derivatives. Actual values may vary based on experimental conditions.

| Atom | α-anomer ¹H δ (ppm) | β-anomer ¹H δ (ppm) | α-anomer ¹³C δ (ppm) | β-anomer ¹³C δ (ppm) |

| C-1 | ~5.2 (d, J≈3.5 Hz) | ~4.6 (d, J≈8.0 Hz) | ~92.0 | ~98.0 |

| C-2 | ~3.6 | ~3.5 | ~81.0 | ~83.0 |

| C-3 | ~4.0 | ~3.7 | ~84.0 | ~86.0 |

| C-4 | ~3.8 | ~3.6 | ~70.0 | ~71.0 |

| C-5 | ~4.1 | ~3.5 | ~72.0 | ~76.0 |

| C-6a/6b | ~3.7-3.9 | ~3.8-3.9 | ~62.0 | ~62.5 |

| CH₂Ph | ~4.6-5.0 | ~4.6-5.0 | ~74.0, ~75.0 | ~74.5, ~75.5 |

| Ar-C | ~7.2-7.4 | ~7.2-7.4 | ~127.0-138.0 | ~127.0-138.0 |

Computational Chemistry Approaches for Conformational Dynamics

While NMR provides a time-averaged picture of the molecule in solution, computational chemistry offers a powerful lens to investigate its conformational landscape and dynamics at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and relative energies with high accuracy. researchgate.netnih.gov For 2,3-di-O-benzyl-D-glucopyranose, DFT calculations are employed to determine the relative stabilities of its different stereoisomers and conformers. This includes comparing the energies of the α- and β-anomers and assessing the rotational isomers (rotamers) of the hydroxymethyl group (C-6) and the benzyl ether linkages. researchgate.net

The D-glucopyranose ring typically adopts a stable ⁴C₁ chair conformation. DFT calculations can quantify the energy differences between this and less stable conformations (e.g., skew-boats). The primary focus for this molecule would be on the rotational preferences of the exocyclic groups. The hydroxymethyl group at C-5 can exist in three staggered conformations: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). wikipedia.org DFT studies on D-glucose have shown that the gg and gt conformers are generally more stable. researchgate.net The bulky benzyl groups at C-2 and C-3 introduce significant steric constraints, and DFT can model their preferred orientations to minimize steric hindrance and optimize potential non-covalent interactions. The calculations can predict the most stable arrangement of the benzyl groups relative to the pyranose ring and to each other.

Table 2: Illustrative Relative Energies of Hydroxymethyl Group Conformers for a Glucopyranose Derivative as Determined by DFT.

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

| gauche-gauche (gg) | 0.00 | ~55 |

| gauche-trans (gt) | +0.15 | ~40 |

| trans-gauche (tg) | +1.50 | ~5 |

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, allowing for the exploration of conformational dynamics and intramolecular interactions in a simulated environment that can include explicit solvent molecules. nih.govnih.gov An MD simulation of 2,3-di-O-benzyl-D-glucopyranose in an aqueous environment would reveal the dynamic nature of the pyranose ring and the flexibility of its substituents. researchgate.net

Furthermore, MD simulations can explore potential π-π stacking interactions between the aromatic rings of the two benzyl groups. researchgate.net By tracking the distance and orientation between the phenyl rings over time, one can determine if stable, stacked conformations contribute to the conformational equilibrium. The analysis of trajectories from MD simulations provides a detailed picture of the flexibility of the benzyl ether linkages and the hydroxymethyl group, revealing the range of motion and the energetic barriers between different rotational states.

Table 3: Potential Intramolecular Interactions in 2,3-di-O-Benzyl-D-glucopyranose Studied by MD Simulations.

| Interaction Type | Involved Groups | Significance |

| Hydrogen Bonding | OH-1, OH-4, OH-6, Ether Oxygens | Stabilizes specific conformations of the pyranose ring and side chains. |

| π-π Stacking | Phenyl rings of the two benzyl groups | Can lead to a more compact structure, influencing the overall shape. |

| Steric Repulsion | Benzyl groups, Pyranose ring protons | Dictates the accessible rotational space for the bulky benzyl substituents. |

Future Research Directions in the Chemistry of 2,3 Di O Benzyl D Glucopyranose

Development of Novel and Green Synthetic Methodologies

The synthesis of partially protected carbohydrates like 2,3-Di-O-benzyl-D-glucopyranose is a significant challenge in carbohydrate chemistry due to the need for high regioselectivity. mdpi.com Traditional methods often involve multiple protection and deprotection steps, which can be time-consuming and generate considerable waste. Future research is increasingly focused on developing more direct, efficient, and environmentally friendly synthetic routes.

The principles of green chemistry are also becoming central to the development of new synthetic methodologies. nih.gov This includes the exploration of solvent-free reaction conditions, which have been successfully applied to the regioselective benzylation of sugar derivatives. acs.org For instance, direct benzylation of methyl α-D-glucopyranoside with benzyl (B1604629) bromide in the presence of a mild base mixture like K₂CO₃ and KOH without a solvent has been shown to be a facile method for preparing certain tribenzylated derivatives. researchgate.net Adapting such solvent-free or green-solvent approaches, perhaps using continuous flow processes, for the specific synthesis of 2,3-di-O-benzyl-D-glucopyranose is a key future direction. nih.gov Continuous flow synthesis, in particular, offers benefits like improved heat transfer, shorter reaction times, and enhanced safety, avoiding the need for hazardous reagents like sodium hydride. nih.gov

Furthermore, chemo-enzymatic strategies represent a burgeoning field for creating rare sugars and their derivatives. udel.edu Engineered enzymes, such as glycoside-3-oxidases, can perform highly specific oxidations on protected glucose substrates. udel.edu A subsequent stereoselective reduction can yield valuable intermediates. Applying this bio-inspired logic to produce 2,3-di-O-benzyl-D-glucopyranose could offer a highly efficient and green alternative to purely chemical methods.

Table 1: Comparison of Synthetic Methodologies for Partially Benzylated Glucopyranose Derivatives

| Method | Key Features | Catalyst/Reagent | Typical Yield | Reference |

| Acid-Mediated Debenzylation | Regioselective removal of benzyl groups from a fully benzylated precursor. | Sulfuric acid in acetic anhydride | >80% for 2,3-di-O-benzyl derivative | researchgate.net |

| Solvent-Free Benzylation | Direct reaction without a solvent medium, reducing waste. | K₂CO₃ / KOH | Good for tribenzylation | researchgate.net |

| Continuous Flow Synthesis | Avoids hazardous reagents (e.g., NaH), shorter reaction times. | Barium oxide | Good for dibenzylation | nih.gov |

| Chemo-enzymatic Oxidation | High regioselectivity at the C3 position using an engineered enzyme. | Glycoside-3-oxidase | 81% (overall for D-allose) | udel.edu |

Exploration of Enhanced Glycosylation Selectivity and Efficiency

The stereochemical outcome of glycosylation reactions is critically dependent on the nature of the protecting group at the C2 position of the glycosyl donor. In 2,3-Di-O-benzyl-D-glucopyranose, the C2-hydroxyl is protected by a benzyl ether, which is a "non-participating" group. Unlike participating groups such as acetyl or benzoyl esters, a C2-benzyl group cannot form a cyclic intermediate (like a dioxolenium ion) to shield one face of the anomeric center during the reaction. tandfonline.comnsf.gov

The absence of this neighboring group participation means that glycosylation reactions with 2,3-di-O-benzyl-D-glucopyranose donors often proceed with low diastereoselectivity, yielding a mixture of α- and β-glycosides. acs.org Consequently, a major focus of future research is to develop new methods and catalytic systems that can control the stereoselectivity of these reactions. One strategy involves modulating the electronic properties of the protecting groups. Studies have shown that even with non-participating groups, increasing the electron-withdrawing nature of the remaining protecting groups on the donor can systematically increase α-selectivity. nih.gov

Another key factor is the reactivity of the glycosyl acceptor, which has a profound influence on both the yield and stereoselectivity of the glycosylation. nih.gov A systematic investigation of numerous acceptors revealed that their configuration and substitution pattern are crucial, with the protecting groups flanking the acceptor alcohol playing an essential role. nih.gov Future research will aim to build on these structure-reactivity guidelines to allow for the rational tuning of acceptor reactivity to optimize the outcome of glycosylations with donors like 2,3-di-O-benzyl-D-glucopyranose. nih.govresearchgate.net

The development of novel catalyst systems is another critical frontier. While traditional Lewis acids often give poor selectivity with non-participating donors, newer catalysts are being explored. nih.gov For instance, cationic palladium complexes have been shown to direct β-selectivity even in the absence of a C2-participating group, likely through the formation of a chelated intermediate that blocks the α-face of the donor. google.com Similarly, nitrene-mediated glycosylation under metal catalysis represents a new activation method that can tolerate a wide range of functional groups. acs.org Exploring these and other novel catalytic approaches specifically for 2,3-di-O-benzyl-D-glucopyranose donors is a promising path toward achieving high efficiency and switchable stereoselectivity.

Table 2: Factors Influencing Stereoselectivity in Glycosylation with Benzylated Glucose Donors

| Factor | Influence on Selectivity | Mechanism/Observation | Reference |

| C2-Protecting Group | Benzyl (non-participating) group leads to low intrinsic selectivity. | Does not form a shielding intermediate, allowing attack from both α and β faces. | acs.org |

| Other Protecting Groups | Electron-withdrawing groups elsewhere on the donor increase α-selectivity. | Decreases electron density on the intermediate oxocarbenium ion. | nih.gov |

| Acceptor Reactivity | Highly influential; weaker nucleophiles can favor α-products. | A clear relationship exists between acceptor nucleophilicity and stereochemical outcome. | mdpi.comnih.gov |

| Catalyst System | Cationic Palladium (Pd(II)) catalysts can promote β-selectivity. | Proposed formation of a seven-membered ring intermediate blocking the α-face. | google.com |

| Reaction Conditions | Lower reaction concentrations can favor desired 1,2-trans products. | Minimizes competing bimolecular displacement reactions. | researchgate.net |

Expansion into Materials Science and Bio-inspired Applications

The unique architecture of 2,3-Di-O-benzyl-D-glucopyranose, with its combination of hydrophobic benzyl groups and hydrophilic hydroxyl groups, makes it an attractive amphiphilic building block for materials science. researchgate.net The free hydroxyl groups at the C1, C4, and C6 positions provide reactive sites for polymerization or for grafting onto other structures, while the glucose core imparts chirality, biocompatibility, and biodegradability to the resulting materials. mdpi.comnih.gov

A significant future direction is the use of such partially protected sugars as monomers for the synthesis of novel carbohydrate-based polymers, or "glycopolymers". researchgate.net These polymers can be designed to have specific biological functions, mimicking natural glycoproteins and polysaccharides. researchgate.net For example, polymers with pendant glucose moieties can be used in drug delivery systems or as scaffolds for tissue engineering. researchgate.net Research into the ring-opening polymerization of glucose derivatives has shown that the protecting groups at the C2 and C3 positions are indispensable for yielding stereoregular polysaccharides with high molecular weights. acs.org Applying these principles to monomers derived from 2,3-di-O-benzyl-D-glucopyranose could lead to the creation of new synthetic polymers with precisely controlled structures and properties.

The amphiphilic nature of molecules derived from 2,3-di-O-benzyl-D-glucopyranose also drives their self-assembly into well-defined nanostructures in solution. nih.gov Small amphiphiles based on sugars can form a variety of aggregates, including spherical or cylindrical micelles, vesicles, and fibers, depending on the balance between the hydrophilic sugar head and the hydrophobic tails. nih.govrsc.org These bio-inspired nanostructures have potential applications in drug delivery, where they can encapsulate therapeutic agents, and in pathogen inhibition. nih.govrsc.org Future work will likely involve the synthesis of novel amphiphiles from 2,3-di-O-benzyl-D-glucopyranose and the detailed study of their self-assembly behavior and biological interactions. researchgate.netnsf.gov

Furthermore, sugar derivatives are being explored for the creation of advanced functional materials like hydrogels and liquid crystals. tandfonline.comgoogle.com Glucose-responsive hydrogels, which can change their structure in response to glucose concentration, are being developed for self-regulating insulin (B600854) delivery systems. nih.govnih.gov While these often use enzymatic or boronic acid-based mechanisms, the incorporation of specifically functionalized glucose units derived from intermediates like 2,3-di-O-benzyl-D-glucopyranose could offer new routes to these smart materials. Similarly, the inherent chirality of glucose is being exploited to create thermotropic liquid crystals with chiral nematic (cholesteric) phases, a field where partially benzylated glucose derivatives could serve as key precursors. tandfonline.com

Table 3: Potential Applications of 2,3-Di-O-benzyl-D-glucopyranose in Materials Science

| Application Area | Material Type | Key Property/Concept | Reference |

| Biopolymers | Glycopolymers | Monomer with reactive hydroxyls for polymerization; imparts biodegradability and chirality. | acs.orgnih.govresearchgate.net |

| Drug Delivery | Self-Assembled Nanostructures | Amphiphilic nature allows formation of micelles or vesicles to encapsulate drugs. | nih.govnih.govrsc.org |

| Smart Materials | Glucose-Responsive Hydrogels | Functionalizable glucose unit can be integrated into polymer networks for sensing. | google.comnih.gov |

| Optoelectronics | Liquid Crystals | Chiral glucose core can be used to induce cholesteric phases in liquid crystalline materials. | tandfonline.com |

Q & A

Q. What are the standard synthetic protocols for preparing 2,3-Di-O-Benzyl-D-glucopyranose?

A typical synthesis involves regioselective benzylation of D-glucopyranose derivatives. For example, in a method adapted from analogous compounds, sodium hydride and benzyl bromide are used in dry N,N-dimethylformamide (DMF) under inert conditions. The reaction is stirred at room temperature for 16–24 hours, followed by quenching with ice and extraction with diethyl ether. Purification via silica gel column chromatography (using hexane/ethyl acetate gradients) yields the product . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How is the structure of 2,3-Di-O-Benzyl-D-glucopyranose characterized?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR reveals benzyl group protons (δ 7.2–7.4 ppm) and anomeric proton signals (δ 4.5–5.5 ppm), while ¹³C NMR confirms benzyl carbons (~128 ppm) and glycosidic linkages. Optical rotation measurements ([α]D) further validate stereochemical integrity .

Q. What role do benzyl groups play in stabilizing the compound during reactions?

Benzyl groups act as protecting groups, masking hydroxyl moieties to prevent undesired side reactions (e.g., oxidation or glycosidic bond cleavage). Their hydrophobicity enhances solubility in organic solvents, facilitating reactions like glycosylation. This strategy is critical in oligosaccharide synthesis, where selective deprotection is required for further functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges during benzylation be addressed?

Regioselective benzylation requires careful control of reaction conditions. For example, using bulky bases (e.g., NaH) and low temperatures (0°C) can favor substitution at the 2- and 3-positions of D-glucopyranose. Competing pathways (e.g., over-benzylation) are minimized by stoichiometric adjustments and iterative protection-deprotection steps . Computational modeling (DFT) may predict reactivity trends for optimizing yields .

Q. What mechanistic insights explain competing glycosylation outcomes with this compound?

The steric bulk of benzyl groups influences glycosylation efficiency. For instance, when 2,3-Di-O-Benzyl-D-glucopyranose is used as a glycosyl donor, the unprotected 4- and 6-hydroxyl groups may participate in hydrogen bonding, affecting transition-state stabilization. Studies using ³⁵S-labeled thioglycosides or kinetic isotope effects can elucidate these pathways .

Q. How do data contradictions arise in NMR analysis, and how are they resolved?

Discrepancies in NMR assignments (e.g., overlapping signals or dynamic rotational effects) are resolved via 2D experiments (COSY, HSQC, HMBC). For example, HMBC correlations between anomeric protons and adjacent carbons clarify glycosidic linkage configurations. Comparative analysis with literature data for analogous compounds (e.g., benzoylated derivatives) is also critical .

Q. What strategies optimize purification of 2,3-Di-O-Benzyl-D-glucopyranose from complex mixtures?

Silica gel chromatography remains the gold standard, but gradient elution (e.g., 10% → 50% ethyl acetate in hexane) improves separation. For persistent impurities, recrystallization (e.g., from ethanol/water) or preparative HPLC (C18 columns, acetonitrile/water mobile phases) may be employed .

Q. How does the compound behave under catalytic hydrogenation conditions?

Benzyl groups are cleaved via hydrogenolysis (H₂, Pd/C catalyst) to regenerate hydroxyl groups. Reaction monitoring (TLC or GC-MS) ensures complete deprotection without over-reduction. Side reactions (e.g., ring-opening) are mitigated by controlling pressure and temperature .

Methodological Best Practices

- Handling and Storage : Store under argon at –20°C to prevent hydrolysis. Use anhydrous solvents and molecular sieves (4 Å) for moisture-sensitive reactions .

- Safety : Benzyl bromide is toxic; use fume hoods and personal protective equipment (PPE). Waste disposal must comply with institutional guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.